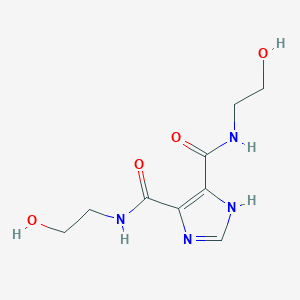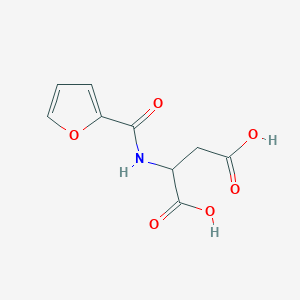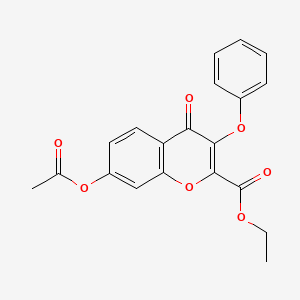
2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid
Vue d'ensemble
Description
“2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” is a chemical compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a heterocyclic compound with a five-membered ring structure containing sulfur at the first position and nitrogen at the third position . The linear formula of this compound is C6H7NO3S2 .
Synthesis Analysis
Thiazolidine motifs, which include “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” is characterized by a five-membered thiazolidine ring with sulfur and nitrogen atoms. The compound has a molecular weight of 205.256 .Applications De Recherche Scientifique
Antifungal Activity
2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid derivatives have been explored for their potential as antifungal compounds. [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, structurally related to this compound, have shown varying degrees of antifungal activity against species like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).
Aldose Reductase Inhibition
Some derivatives of 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid, such as epalrestat, are known for their aldose reductase inhibitory action. This is significant in the context of diabetes management, as aldose reductase plays a crucial role in the polyol pathway related to diabetic complications. These compounds have shown potent inhibition of aldose reductase, with some being more effective than standard drugs in this category (Kučerová-Chlupáčová et al., 2020).
Nonlinear Optical Properties
Certain derivatives, such as 4-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylazo) salicylic acid and its related compounds, have been investigated for their linear and nonlinear optical properties. These properties make them candidates for applications in fields like photonics and optoelectronics. Their ability to show changes in optical properties under UV radiation has been a particular focus of study (El-Ghamaz et al., 2018).
Antibacterial Activity
The thiazolidinone ring, a core structure in these compounds, has been associated with antibacterial activity. Some synthesized derivatives have demonstrated effectiveness against a range of bacterial species, highlighting their potential in the development of new antibacterial agents (Patel & Patel, 2010).
Orientations Futures
The future directions for research on “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” and related compounds could involve developing multifunctional drugs and improving their activity . The diverse therapeutic and pharmaceutical activity of thiazolidine derivatives makes them valuable for probe design and the development of next-generation drug candidates .
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-2-3-5(7(11)12)9-6(10)4-14-8(9)13/h5H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENOPDFDNLOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B3822902.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![1-[1-(2,4-dimethylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3822909.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3822922.png)



![4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B3822950.png)
![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3822981.png)

